REACTION_SMILES
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[CH3:22][OH:23].[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][n:7]2[c:8](=[O:17])[c:9]([C:13](=[O:14])[O:15][CH3:16])[cH:10][cH:11][cH:12]2)[cH:18][cH:19]1.[Na+:21].[OH-:20]>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][n:7]2[c:8](=[O:17])[c:9]([C:13](=[O:14])[OH:15])[cH:10][cH:11][cH:12]2)[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccn(Cc2ccc(F)cc2)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)c1cccn(Cc2ccc(F)cc2)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |